N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride
Overview
Description
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with the molecular formula C10H17N5.2ClH and a molecular weight of 280.2 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride typically involves the reaction of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine with hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out under controlled conditions to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets in cells. The compound can bind to certain receptors or enzymes, modulating their activity and affecting various cellular pathways. This interaction can lead to changes in cellular functions, which are being studied for potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride include:
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical properties and biological activities. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylpyrimidin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5.2ClH/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15;;/h3-4,11H,5-8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVIPCAIPVCPCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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